D-Valyl-D-phenylalanine hydrochloride
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Overview
Description
D-Valyl-D-phenylalanine hydrochloride: is a synthetic dipeptide compound composed of D-valine and D-phenylalanine, with a hydrochloride group attached.
Mechanism of Action
Target of Action
D-Valyl-D-phenylalanine hydrochloride is a complex compound that involves two amino acids, D-valine and D-phenylalanine. D-Phenylalanine is known to target Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans . D-Valine, on the other hand, is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .
Mode of Action
D-phenylalanine is known to be involved in the sodium-independent, high-affinity transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with slc3a2/4f2hc . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
D-phenylalanine is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, it can be inferred that this compound may affect these biochemical pathways.
Result of Action
D-phenylalanine is known to be used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory .
Action Environment
It is known that the gel stiffness of peptide assemblies derived from amino acids like phenylalanine and valine could be causally related to the intermolecular interactions associated with these amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Valyl-D-phenylalanine hydrochloride typically involves the coupling of D-valine and D-phenylalanine using carbodiimide chemistry. The process includes the following steps:
Coupling Reaction: D-valine and D-phenylalanine are coupled using a carbodiimide reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Hydrochloride Formation: The resulting dipeptide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes to produce D-valine, followed by chemical synthesis to couple it with D-phenylalanine. This approach ensures high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-Valyl-D-phenylalanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the dipeptide.
Reduction: Reduced forms of the dipeptide.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: D-Valyl-D-phenylalanine hydrochloride is used as a building block in peptide synthesis and as a model compound in studying peptide interactions and properties.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and as a substrate in enzymatic assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
D-Valine: An amino acid similar to D-Valyl-D-phenylalanine hydrochloride but lacks the phenylalanine moiety.
D-Phenylalanine: Another amino acid that is part of the dipeptide but lacks the valine moiety.
L-Valyl-L-phenylalanine: The L-enantiomer of the dipeptide, which has different stereochemistry and potentially different biological activity.
Uniqueness: this compound is unique due to its specific combination of D-valine and D-phenylalanine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJUZXNEOMXFFV-MNMPKAIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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